molecular formula C15H13FN2O3S B4793838 4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B4793838
M. Wt: 320.3 g/mol
InChI Key: NMIMFEZFIKNOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a tetrahydroquinoxalinone core. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzyl chloride with sodium methanesulfinate to form 4-fluorobenzylsulfonyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under basic conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoxalinones.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(4-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its tetrahydroquinoxalinone core, which imparts unique chemical properties and biological activities. This structural feature enhances its potential as a versatile reagent and therapeutic agent.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-7-5-11(6-8-12)10-22(20,21)18-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMFEZFIKNOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 2
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 3
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 4
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 5
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 6
4-[(4-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

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